molecular formula C16H28N2O3 B7092692 oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate

oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate

Cat. No.: B7092692
M. Wt: 296.40 g/mol
InChI Key: JURBMJMNEGWWCG-UHFFFAOYSA-N
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Description

Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a pyrrolidine ring, and a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-16(21-14-7-10-20-12-14)17-11-13-5-1-2-6-15(13)18-8-3-4-9-18/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBMJMNEGWWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC(=O)OC2CCOC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate typically involves multiple steps, starting with the preparation of the individual components, such as the oxolane and pyrrolidine derivatives. One common method involves the formation of the carbamate linkage through the reaction of an isocyanate with an alcohol or amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate include other carbamate derivatives and compounds containing oxolane or pyrrolidine rings. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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